

An In-depth Technical Guide to (+)-tert-Butyl D-lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-tert-Butyl D-lactate

Cat. No.: B1278469

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CAS Number: 68166-83-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(+)-tert-Butyl D-lactate**, a valuable chiral building block in modern organic synthesis. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and application, and discusses its significance in the development of stereochemically defined molecules.

Chemical and Physical Properties

(+)-tert-Butyl D-lactate is the tert-butyl ester of D-lactic acid. The presence of a chiral center at the C2 position of the lactate backbone makes it a crucial intermediate for introducing specific stereochemistry in the synthesis of complex organic molecules, particularly pharmaceuticals.

Structural Information

Parameter	Value
Molecular Formula	C ₇ H ₁₄ O ₃
Molecular Weight	146.18 g/mol
IUPAC Name	tert-butyl (2R)-2-hydroxypropanoate
SMILES	CC(C)(C)OC(=O)--INVALID-LINK--O
InChI Key	IXXMVXXFAJGOQO-RXMQYKEDSA-N

Physical and Chemical Data

Property	Value	Reference
Appearance	White crystalline solid	
Melting Point	38-42 °C	
Optical Activity	[α] _{20/D} +7.3° (c=1.7 in CH ₂ Cl ₂)	
Boiling Point	161.8 ± 8.0 °C (Predicted)	
Flash Point	113 °C (closed cup)	
Solubility	Soluble in organic solvents such as methylene chloride.	

Spectroscopic Data (Inferred from related compounds)

While specific spectra for **(+)-tert-Butyl D-lactate** are not readily available in public databases, the expected spectral characteristics can be inferred from data on similar compounds like butyl lactate and other tert-butyl esters.

Spectroscopy	Expected Peaks
^1H NMR	A prominent singlet around 1.5 ppm (9H, tert-butyl group), a doublet around 1.4 ppm (3H, methyl group on lactate), a quartet around 4.2 ppm (1H, CH on lactate), and a broad singlet for the hydroxyl proton. The tert-butyl group's singlet is a characteristic feature, often towering over other resonances. [1] [2]
^{13}C NMR	Resonances for the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), the methine carbon of the lactate (around 68 ppm), the methyl carbon of the lactate (around 20 ppm), and the carbonyl carbon (around 175 ppm). [3]
FT-IR (cm^{-1})	A broad absorption band around 3400 cm^{-1} (O-H stretch), strong absorption around 1730 cm^{-1} (C=O ester stretch), and various C-H stretching and bending vibrations in the $2900\text{-}3000\text{ cm}^{-1}$ and $1300\text{-}1500\text{ cm}^{-1}$ regions, respectively. [4] [5]
Mass Spectrometry (EI)	A molecular ion peak may be weak or absent. Expect fragmentation patterns corresponding to the loss of the tert-butyl group (M-57) and other characteristic fragments of the lactate moiety. [6]

Synthesis and Applications

(+)-tert-Butyl D-lactate serves as a critical chiral synthon in asymmetric synthesis, enabling the construction of enantiomerically pure compounds.[\[7\]](#) Its tert-butyl ester group can act as a protecting group for the carboxylic acid functionality of D-lactic acid, which can be removed under specific acidic conditions.

Representative Synthesis Protocol: Esterification of D-Lactic Acid

A common method for the synthesis of tert-butyl esters is the acid-catalyzed esterification of the corresponding carboxylic acid with tert-butanol or isobutylene.

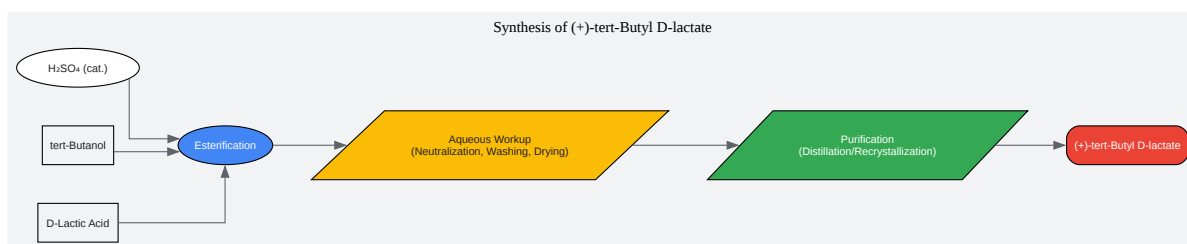
Materials:

- D-Lactic Acid
- tert-Butanol
- Sulfuric acid (catalytic amount)
- Toluene or another suitable solvent for azeotropic removal of water
- Dean-Stark apparatus
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve D-lactic acid in toluene.
- Add an excess of tert-butanol and a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.

- Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation or recrystallization to obtain pure **(+)-tert-Butyl D-lactate**.



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Caption: Workflow for the synthesis of **(+)-tert-Butyl D-lactate**.

Application in Depsipeptide Synthesis: Mitsunobu Reaction

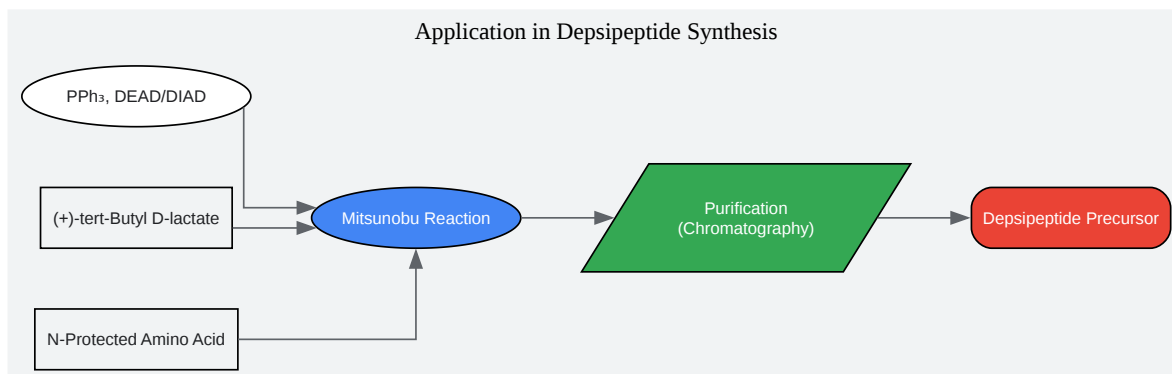
(+)-tert-Butyl D-lactate is a valuable precursor for the synthesis of depsipeptides, which are peptides containing at least one ester bond in their backbone. The Mitsunobu reaction is a powerful method for forming this ester linkage with inversion of stereochemistry at the alcohol center.^{[8][9]}

Materials:

- N-protected amino acid
- **(+)-tert-Butyl D-lactate**
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Anhydrous tetrahydrofuran (THF)
- Silica gel for column chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and **(+)-tert-Butyl D-lactate** in anhydrous THF.
- Add triphenylphosphine to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add DEAD or DIAD dropwise to the cooled solution.[\[10\]](#)[\[11\]](#)
- Allow the reaction to warm to room temperature and stir for several hours to overnight.
- Monitor the reaction by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the desired depsipeptide.



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Caption: Workflow for depsipeptide synthesis using **(+)-tert-Butyl D-lactate**.

Analytical Methods

The enantiomeric purity of **(+)-tert-Butyl D-lactate** is critical for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the enantiomeric excess.

Chiral HPLC

Column: A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., Chiralpak) or a cyclodextrin-based column, is typically used.^{[12][13]}

Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized for baseline separation of the enantiomers.

Detection: UV detection is suitable if the molecule contains a chromophore. If not, a refractive index detector can be used. For higher sensitivity and specificity, chiral HPLC can be coupled with mass spectrometry (LC-MS).^{[14][15]}

Gas Chromatography (GC)

For GC analysis, the hydroxyl group of **(+)-tert-Butyl D-lactate** is often derivatized to a more volatile and less polar functional group. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively.^{[16][17][18][19][20]} The resulting derivatives can then be analyzed on a standard GC column. Chiral GC columns can be used to separate the enantiomers of the derivatized lactate.

Safety and Handling

(+)-tert-Butyl D-lactate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible solid and should be stored in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(+)-tert-Butyl D-lactate is a versatile and valuable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the pharmaceutical and fine chemical industries is well-established. This guide provides essential technical information to support researchers and developers in the effective and safe use of this important chiral intermediate.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-tert-Butyl D-lactate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278469#tert-butyl-d-lactate-cas-number-68166-83-6]

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